

Piperazinomycin structural analogs biological evaluation

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Compound Focus: Piperazinomycin

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Piperazinomycin and Related Piperazine Compounds

The table below summarizes key information on **piperazinomycin** and other piperazine-containing molecules from the available scientific literature.

Compound Name	Nature / Origin	Core Structure / Analogy	Key Biological Activities	Key Characteristics
Piperazinomycin [1] [2]	Natural product from <i>Streptovercillium olivoreticuli</i>	Reduced piperazine core with tyrosine-derived phenyl ether linkage [3]	Antifungal; inhibits fungi and yeasts, especially <i>Trichophyton</i> [1] [2]	Basic, lipophilic antibiotic; Molecular Formula: C18H20N2O2 [1] [2]
Herquiline A [3]	Fungal metabolite (from <i>Penicillium herquei</i>)	Highly strained, reduced di-tyrosine piperazine with C-C crosslink [3]	Inhibits platelet aggregation and influenza virus replication [3]	Pentacyclic (6-9-6-5-6), strained, bowl-shaped structure [3]

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Synthetic Piperazine-sulfone hybrids [4]	Synthetic derivatives	Piperazine scaffold linked to a sulfone moiety [4]	Antifungal (vs. <i>A. niger</i> , <i>F. oxysporum</i>), antimalarial, antioxidant [4]	Compounds 7b and 8h showed excellent antifungal activity [4]
Piperazine-based CB1 Receptor Ligands [5]	Synthetic derivatives based on 1-benzhydrylpiperazine	Urea, carbamate, amide, sulfonamide, and oxalamide derivatives [5]	CB1 cannabinoid receptor antagonism (potential for obesity treatment) [5]	Potent derivatives with IC50 values < 100 nM [5]

Experimental Insights for Piperazinomycin

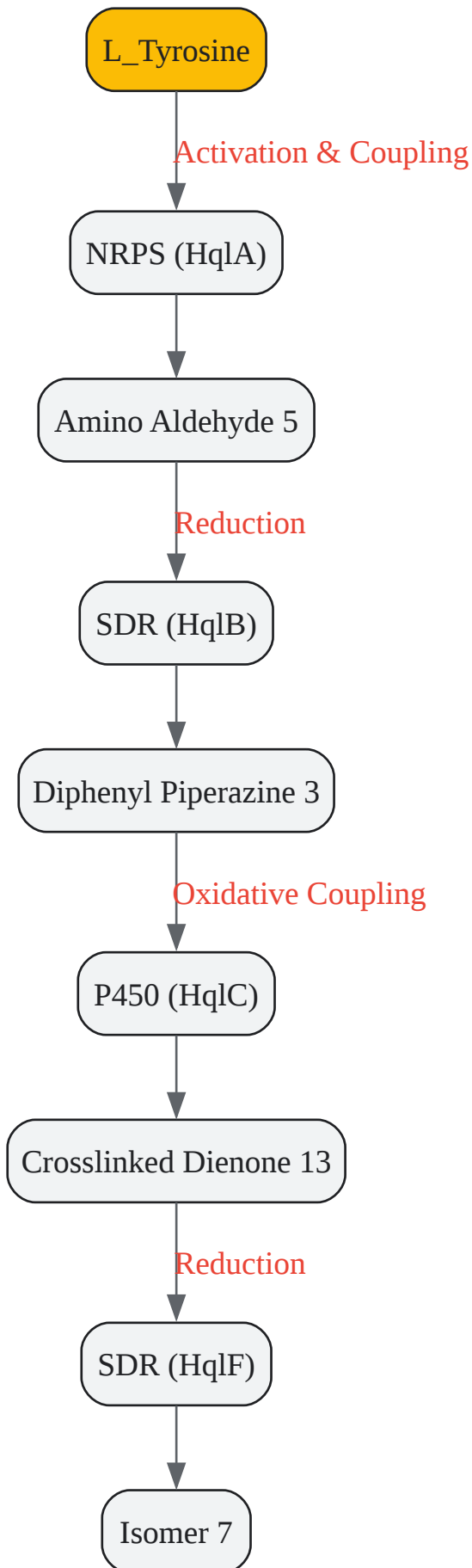
The early-stage research on **piperazinomycin** focused on its isolation and basic characterization:

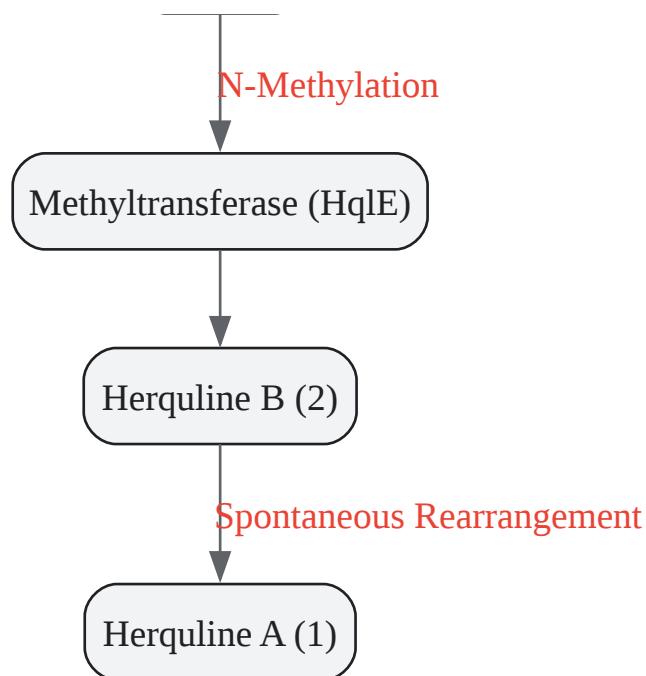
- **Fermentation and Isolation:** **Piperazinomycin** was isolated from the cultured broth of *Streptoverticillium olivoreticuli* subsp. *neoenacticus*. The basic and lipophilic antibiotic was extracted from the mycelial cake with methanol or from the broth filtrate by adsorption on Amberlite XAD-2 resin. Purification involved column chromatography on Sephadex LH-20 and G-15, followed by preparative thin-layer chromatography on silica gel [1] [2].
- **Characterization:** The molecular formula was determined to be **C18H20N2O2** by high-resolution mass spectrometry. Other spectroscopic and chemical properties were also examined, confirming its structure [1] [2].
- **Biological Evaluation:** The primary reported activity is **antifungal**, with specific potency against fungi and yeasts, particularly *Trichophyton* species [1] [2]. The search results do not provide detailed quantitative data (like MIC values) against a broad panel of organisms.

Research Prospects and Pathways

While a direct guide on **piperazinomycin** analogs is not available, the search results reveal promising research directions:

- **Explore the Piperazine Scaffold:** The piperazine ring is a "privileged structure" in medicinal chemistry. Modifying its substituents can dramatically alter biological activity and pharmacokinetic properties, as seen in numerous FDA-approved drugs [6] [7]. This approach can be applied to **piperazinomycin**.
- **Investigate Biosynthetic Pathways:** The biosynthesis of herquiline A, a related strained piperazine alkaloid, has been elucidated [3]. Understanding these enzymatic pathways (involving NRPS, P450s, and methyltransferases) could enable bioengineering or biomimetic synthesis of novel analogs. The diagram below outlines the key steps in the biosynthesis of herquiline A, illustrating how nature builds complex piperazine structures.





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- **Design Hybrid Molecules:** Combining the piperazine scaffold with other pharmacophores, such as sulfone groups [4] or natural product motifs like flavonoids and chalcones [7], is a validated strategy for enhancing bioactivity and creating new agents.

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